molecular formula C16H17N3O3S B2430700 N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 898657-00-6

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2430700
CAS RN: 898657-00-6
M. Wt: 331.39
InChI Key: IKLCHNLDNCQNBQ-UHFFFAOYSA-N
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Description

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a chemical compound with the molecular formula C16H17N3O3S . It is a heterocyclic compound that includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide are not available in the search results, related compounds have been synthesized using various methods. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . Another study reported the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene by Fe2Ni-BDC bimetallic metal–organic frameworks .


Molecular Structure Analysis

The molecular structure of N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many bioactive compounds and is known for its versatility in medicinal chemistry .

Scientific Research Applications

Synthetic Routes and Reactivity

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide and related compounds are central to diverse synthetic routes, playing a significant role in the development of novel chemical entities. For instance, pyridinium salts, including derivatives similar to the compound , are utilized in synthetic organic chemistry for their reactivity and applications in creating bioactive pharmaceuticals. These compounds serve as key intermediates in the synthesis of antimicrobial, anticancer, and antimalarial agents due to their versatile chemical structures that can be functionalized in various ways (Sowmiah et al., 2018).

Materials Science Applications

In materials science, N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide derivatives exhibit promising applications due to their unique chemical properties. The synthesis and coordination chemistry of related pyridine and pyrrolidine compounds have been explored for creating luminescent materials for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005). These applications demonstrate the potential of such compounds in developing new materials with specific optical and electronic properties.

Pharmacological Applications

Although the requirements exclude information related to drug use, dosage, and side effects, it's worth noting the broader pharmacological context in which these compounds are studied. For example, derivatives of N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide are investigated for their potential as kinase inhibitors, with implications in treating various diseases. This research area highlights the compound's significance in developing new therapeutic agents.

Organic and Medicinal Chemistry

In organic and medicinal chemistry, the focus on N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide derivatives emphasizes their utility in synthesizing complex molecular architectures. Highly functionalized pyridines synthesis leveraging N-sulfonyl ketimines and alkynes showcases the innovative approaches to constructing molecules with potential biological activity (Zhang et al., 2014). The strategic manipulation of these compounds opens new avenues for drug discovery and the development of novel pharmaceuticals.

properties

IUPAC Name

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16(18-15-5-1-2-10-17-15)13-6-8-14(9-7-13)23(21,22)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLCHNLDNCQNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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